L-Proline beta-naphthylamide hydrochloride

Catalog No.
S1767660
CAS No.
97216-16-5
M.F
C15H17ClN2O
M. Wt
276.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Proline beta-naphthylamide hydrochloride

CAS Number

97216-16-5

Product Name

L-Proline beta-naphthylamide hydrochloride

IUPAC Name

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

InChI

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1

InChI Key

UKXYCTFKKXKIPY-UQKRIMTDSA-N

SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Synonyms

L-Prolinebeta-naphthylamidehydrochloride;97216-16-5;L-Proline-2-naphthylamidehydrochloride;ST50320096;16037-15-3;C15H16N2O.HCl;P1380_SIGMA;CTK8G0654;MolPort-003-939-165;7340AH;AKOS024307515;L-Proline2-naphthylamidehydrochloride;DB-057667;FT-0642341;L-PROLINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE;P-7500;((2S)pyrrolidin-2-yl)-N-(2-naphthyl)carboxamide,chloride;(2S)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamidehydrochloride;2-Pyrrolidinecarboxamide,N-2-naphthalenyl-,hydrochloride(1:1)

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Enzyme Substrate:

L-PBNH is primarily used as a substrate for specific enzymes, particularly those belonging to the aminopeptidase family. These enzymes cleave peptide bonds at the N-terminus (beginning) of proteins, releasing the first amino acid. L-PBNH serves as a model substrate that mimics the natural protein target of these enzymes.

By measuring the rate of L-PBNH hydrolysis by an enzyme, researchers can assess the enzyme's activity and catalytic efficiency. This information is crucial for understanding enzyme function, identifying potential drug targets, and developing enzyme inhibitors. [Source: Sigma-Aldrich, ]

Enzyme Inhibition Studies:

L-PBNH can also be employed in studies to identify and characterize enzyme inhibitors. Competitive inhibitors bind to the same active site of the enzyme as the substrate, thereby preventing the substrate from binding and hindering enzyme activity. Researchers can utilize L-PBNH to assess the potency and selectivity of potential enzyme inhibitors.

By measuring the competition between L-PBNH and the inhibitor for binding to the enzyme, researchers can gain insights into the inhibitor's mechanism of action and potential therapeutic applications. [Source: PubChem, ]

Other Potential Applications:

While less prevalent, L-PBNH has also been explored in other areas of scientific research, including:

  • Peptide synthesis: L-PBNH may serve as a building block for the synthesis of specific peptides.
  • Material science: L-PBNH's properties might be useful in the development of novel materials with specific functionalities.

L-Proline beta-naphthylamide hydrochloride is a chemical compound classified as an amino acid derivative. Its chemical formula is C₁₅H₁₆N₂O·HCl, and it has a molecular weight of 276.76 g/mol. The compound is characterized by a proline moiety linked to a beta-naphthylamide group through an amide bond, making it a unique structure among amino acid derivatives. This compound is often utilized in biochemical research, particularly as a substrate for enzyme activity assays, especially those involving proline arylamidase .

  • L-PBN-HCl acts as a substrate for specific proteases, enzymes that cleave peptide bonds in proteins.
  • The structure of L-PBN-HCl mimics the natural peptide bond recognized by the protease. When the enzyme cleaves the bond between the proline and the beta-naphthylamine, the fluorescent moiety is released, allowing researchers to measure enzyme activity [].
  • Safety information for L-PBN-HCl is not readily available from commercial suppliers.
  • As a general precaution, handling laboratory chemicals requires following standard protocols for personal protective equipment (PPE) like gloves, safety glasses, and proper ventilation [].
Typical of amides and amino acids. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding L-proline and beta-naphthylamine.
  • Enzymatic Reactions: It serves as a substrate for proline arylamidase, which catalyzes the cleavage of the amide bond in the presence of water, facilitating the study of enzyme kinetics and activity .
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules, particularly when reacted with other amines or carboxylic acids.

L-Proline beta-naphthylamide hydrochloride exhibits notable biological activity primarily related to its role as a substrate in enzymatic assays. It is specifically used to determine the activity of proline arylamidase in human serum samples. Its hydrolysis by this enzyme results in measurable products that can be quantified, making it a valuable tool in clinical biochemistry for assessing enzyme function and diagnosing related disorders .

The synthesis of L-Proline beta-naphthylamide hydrochloride typically involves the following steps:

  • Formation of the Amide Bond: L-proline is reacted with beta-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate the formation of the amide bond.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure L-Proline beta-naphthylamide.
  • Hydrochloride Salt Formation: The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for various applications .

L-Proline beta-naphthylamide hydrochloride has several important applications:

  • Enzyme Activity Assays: It is primarily used as a substrate for testing proline arylamidase activity, providing insights into metabolic processes involving proline.
  • Biochemical Research: The compound serves as an intermediate in synthesizing other bioactive compounds and pharmaceuticals.
  • Clinical Diagnostics: Its application in enzyme assays aids in diagnosing metabolic disorders related to proline metabolism .

Studies on L-Proline beta-naphthylamide hydrochloride have primarily focused on its interactions with enzymes. The compound's hydrolysis by proline arylamidase has been extensively studied to understand enzyme kinetics and inhibition mechanisms. Additionally, it may interact with other biomolecules, influencing metabolic pathways involving proline and related compounds .

L-Proline beta-naphthylamide hydrochloride shares similarities with several other compounds that contain proline or naphthyl groups. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
L-ProlineBasic amino acid; no aromatic groupFundamental building block for proteins
N-Acetyl-L-prolineAcetylated form of L-prolineEnhanced stability; used in peptide synthesis
Beta-NaphthylamineAromatic amine; lacks amino acid structureUsed in dye synthesis and as a precursor
L-Prolyl-beta-naphthylamideSimilar structure but differs at linkagePotentially different biological activities

L-Proline beta-naphthylamide hydrochloride stands out due to its specific application as a substrate for enzyme assays, which is not characteristic of all similar compounds. Its unique combination of proline and naphthyl groups allows it to serve specialized functions in biochemical research .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-15

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